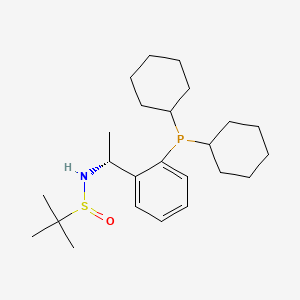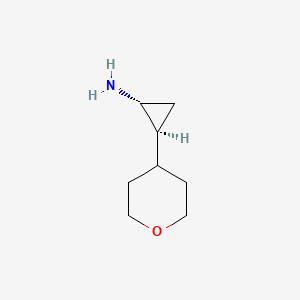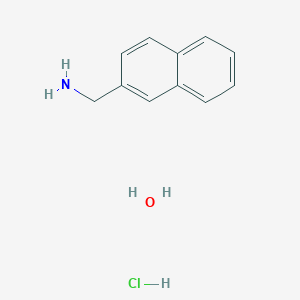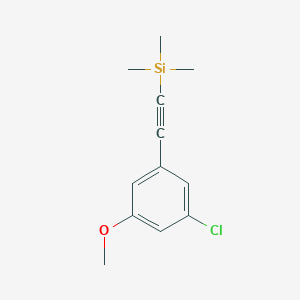![molecular formula C8H5LiN2O2 B13648156 Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine derivatives typically involves the construction of the pyrrole scaffold followed by the formation of the pyrimidine ring. One common method is the metal-free synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation . This method involves cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton.
Industrial Production Methods: Industrial production methods for lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[1,2-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrrolo[1,2-a]pyrimidine derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as optoelectronic materials
Mécanisme D'action
The mechanism of action of lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. Mechanistic studies have identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton . This mechanism is crucial for its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoline Compounds: These compounds have a similar fused ring system but differ in their chemical properties and applications.
Pyrrolo[1,2-a]pyrazines: These compounds also have a fused ring system but with different nitrogen positions, leading to distinct chemical behaviors.
The uniqueness of this compound lies in its specific ring structure and the presence of the lithium(1+) ion, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H5LiN2O2 |
|---|---|
Poids moléculaire |
168.1 g/mol |
Nom IUPAC |
lithium;pyrrolo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2.Li/c11-8(12)6-2-3-7-9-4-1-5-10(6)7;/h1-5H,(H,11,12);/q;+1/p-1 |
Clé InChI |
IADXOPLHEMXUHN-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CN2C(=CC=C2N=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)



![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)



![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)



